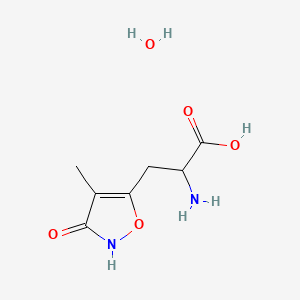

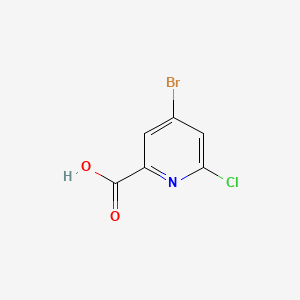

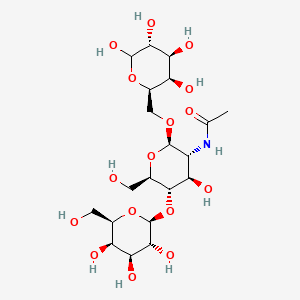

![molecular formula C39H72N8O11 B569216 (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoic acid CAS No. 120116-56-5](/img/structure/B569216.png)

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoic acid is a complex peptide with a highly specific sequence of amino acids

Mechanism of Action

Target of Action

The primary target of the Sex Pheromone Inhibitor iPD1 is the sex pheromone cPD1 . This pheromone is secreted by plasmid-free recipient cells of the bacterium Streptococcus faecalis .

Mode of Action

The Sex Pheromone Inhibitor iPD1 interacts with its target, the sex pheromone cPD1, by inhibiting its activity . This interaction results in the prevention of the conjugative transfer of certain plasmids in Streptococcus faecalis, which is normally activated by cPD1 .

Biochemical Pathways

The biochemical pathway affected by the Sex Pheromone Inhibitor iPD1 involves the conjugative transfer of plasmids in Streptococcus faecalis. The inhibitor iPD1, produced by donor strains harboring the bacteriocin plasmid pPD1, blocks the activity of the sex pheromone cPD1, thereby preventing the transfer of plasmids .

Pharmacokinetics

It is known that the inhibitor is produced byStreptococcus faecalis donor strains harboring the bacteriocin plasmid pPD1 .

Result of Action

The molecular and cellular effects of the Sex Pheromone Inhibitor iPD1’s action involve the inhibition of the sex pheromone cPD1 . This results in the prevention of the conjugative transfer of certain plasmids in Streptococcus faecalis, which is normally activated by cPD1 .

Action Environment

The action of the Sex Pheromone Inhibitor iPD1 is influenced by the bacterial environment in which it is produced. The inhibitor is excreted by Streptococcus faecalis donor strains harboring the bacteriocin plasmid pPD1 . The efficacy and stability of the inhibitor may be affected by factors such as the presence of other bacteria, the availability of nutrients, and the physical conditions of the environment.

Biochemical Analysis

Biochemical Properties

The “Sex Pheromone Inhibitor ipd1” is an octapeptide with the amino acid sequence H-Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser-OH . It interacts with various biomolecules, including enzymes and proteins, to exert its inhibitory effect on sex pheromones . The nature of these interactions is complex and involves a series of biochemical reactions .

Cellular Effects

The “Sex Pheromone Inhibitor ipd1” has profound effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The “Sex Pheromone Inhibitor ipd1” exerts its effects at the molecular level through a variety of mechanisms . These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound acts as an antagonist for TraA, a specific intracellular receptor for cPD1 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of the “Sex Pheromone Inhibitor ipd1” change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . Detailed studies on these aspects are still ongoing.

Dosage Effects in Animal Models

The effects of the “Sex Pheromone Inhibitor ipd1” vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

The “Sex Pheromone Inhibitor ipd1” is involved in various metabolic pathways . It interacts with several enzymes or cofactors, and can also affect metabolic flux or metabolite levels

Transport and Distribution

The “Sex Pheromone Inhibitor ipd1” is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can also affect its localization or accumulation . The details of these processes are still being investigated.

Subcellular Localization

The “Sex Pheromone Inhibitor ipd1” is localized within specific compartments or organelles within the cell . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . The exact subcellular localization and its effects on the activity or function of the compound are still under study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps of peptide coupling reactions. Each step requires precise control of reaction conditions to ensure the correct sequence of amino acids is formed. Common reagents used in these reactions include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. This method is efficient and can be automated, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or aldehydes.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: Amino groups can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) are commonly used.

Reduction: Reagents like NaBH₄ (sodium borohydride) or LiAlH₄ (lithium aluminium hydride) are used.

Substitution: Various alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of carbonyl groups would yield alcohols.

Scientific Research Applications

This compound has several applications in scientific research:

Chemistry: It can be used as a model compound for studying peptide synthesis and reactions.

Biology: It may serve as a substrate for enzymes or as a ligand in binding studies.

Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

- **(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoic acid

- **this compound

Uniqueness

This compound is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its ability to interact with specific molecular targets makes it valuable for research and potential therapeutic applications.

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H72N8O11/c1-13-22(10)30(46-34(52)25(14-18(2)3)41-32(50)23(11)40)37(55)42-27(16-20(6)7)35(53)47-31(24(12)49)38(56)43-26(15-19(4)5)33(51)45-29(21(8)9)36(54)44-28(17-48)39(57)58/h18-31,48-49H,13-17,40H2,1-12H3,(H,41,50)(H,42,55)(H,43,56)(H,44,54)(H,45,51)(H,46,52)(H,47,53)(H,57,58)/t22-,23-,24-,25-,26-,27-,28-,29-,30-,31-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUVGTRUVAJHATO-ACNOIZITSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H72N8O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

829.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the structure of the sex pheromone inhibitor iPD1, and how was it determined?

A1: iPD1 is an octapeptide with the amino acid sequence H-Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser-OH [, ]. Its molecular weight is 828 []. The structure was determined by isolating iPD1 from Streptococcus faecalis donor strains harboring the plasmid pPD1. The purification process involved monitoring the inhibitory activity of iPD1 against the sex pheromone cPD1 [, ]. Techniques like mass spectrometry and amino acid sequencing were likely employed to elucidate the structure, although the specific methods used were not detailed in the provided abstracts.

Q2: How does iPD1 interact with the bacterial pheromone system?

A2: While the exact mechanism of interaction isn't detailed in the provided abstracts, iPD1 specifically inhibits the activity of the sex pheromone cPD1 [, ]. This suggests that iPD1 likely interacts with either cPD1 itself, or with components of the pheromone sensing and response pathway in Streptococcus faecalis strains carrying the pPD1 plasmid. This interaction ultimately prevents the pheromone-induced conjugation process. Further research is needed to fully elucidate the specific molecular interactions involved.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

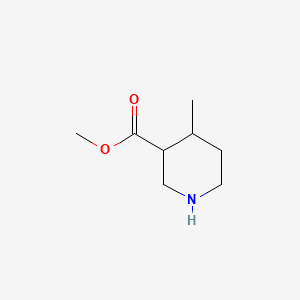

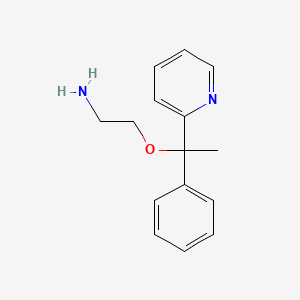

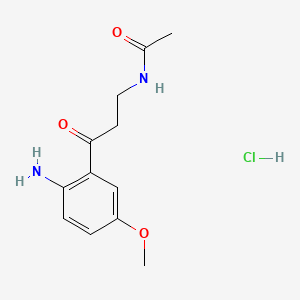

![(3S)-10-Fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid](/img/structure/B569142.png)

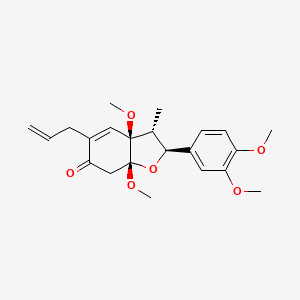

![2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline-2-13C](/img/structure/B569150.png)

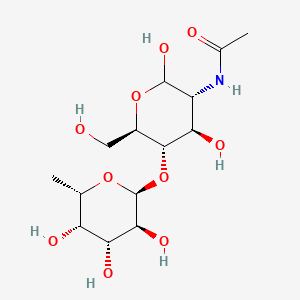

![2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-2-13C](/img/structure/B569151.png)